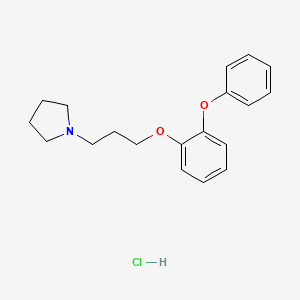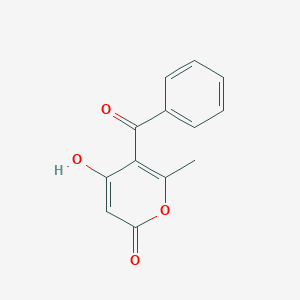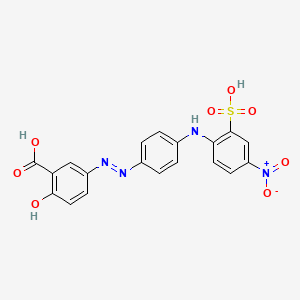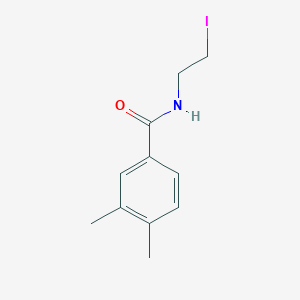
N-(2-iodoethyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-iodoethyl)-3,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodoethyl group attached to the nitrogen atom and a dimethylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodoethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-iodoethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general steps are as follows:
Activation of 3,4-dimethylbenzoic acid: The carboxylic acid group of 3,4-dimethylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: The activated 3,4-dimethylbenzoic acid is then reacted with 2-iodoethylamine in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-iodoethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include N-(2-azidoethyl)-3,4-dimethylbenzamide, N-(2-thiocyanatoethyl)-3,4-dimethylbenzamide, and N-(2-methoxyethyl)-3,4-dimethylbenzamide.
Oxidation: Products include this compound N-oxide.
Reduction: Products include N-(2-ethylamino)-3,4-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-(2-iodoethyl)-3,4-dimethylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Radiolabeling: Due to the presence of iodine, it can be used in the synthesis of radioiodinated compounds for imaging and diagnostic purposes in nuclear medicine.
Mecanismo De Acción
The mechanism of action of N-(2-iodoethyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodoethyl group can facilitate the formation of covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-bromoethyl)-3,4-dimethylbenzamide
- N-(2-chloroethyl)-3,4-dimethylbenzamide
- N-(2-fluoroethyl)-3,4-dimethylbenzamide
Uniqueness
N-(2-iodoethyl)-3,4-dimethylbenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the compound’s potential for radiolabeling applications sets it apart from other similar compounds.
Propiedades
Número CAS |
15257-85-9 |
|---|---|
Fórmula molecular |
C11H14INO |
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
N-(2-iodoethyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C11H14INO/c1-8-3-4-10(7-9(8)2)11(14)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Clave InChI |
MVWGQZNQTAVTQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NCCI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
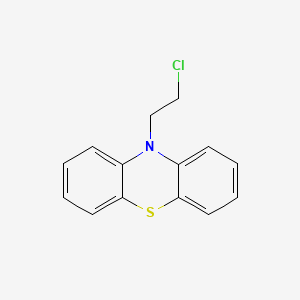




![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
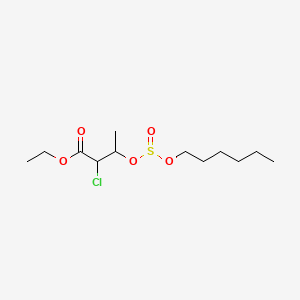
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
